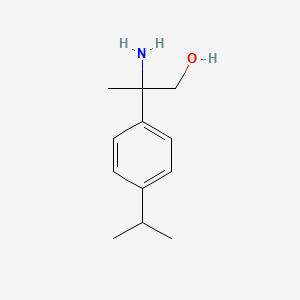

2-Amino-2-(4-isopropylphenyl)propan-1-ol

Description

2-Amino-2-(4-isopropylphenyl)propan-1-ol is a chiral amino alcohol characterized by a central secondary amine group, a propan-1-ol backbone, and a 4-isopropylphenyl substituent. This structure confers unique physicochemical and biological properties, including:

- Chirality: The stereogenic center at the second carbon influences its interactions with enzymes and receptors.

- Hydrophobicity: The isopropylphenyl group enhances lipophilicity, impacting membrane permeability and metabolic stability.

- Hydrogen-bonding capacity: The hydroxyl and amino groups enable hydrogen bonding with biological targets or solvents.

Synthetic routes typically involve nucleophilic substitution or reductive amination of ketone precursors. Applications span pharmaceutical intermediates, asymmetric catalysis, and bioactive molecule development .

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-amino-2-(4-propan-2-ylphenyl)propan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-9(2)10-4-6-11(7-5-10)12(3,13)8-14/h4-7,9,14H,8,13H2,1-3H3 |

InChI Key |

RMJFRPZKEUEFTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-isopropylphenyl)propan-1-ol typically involves the reaction of 4-isopropylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst to yield the desired amino alcohol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include catalytic hydrogenation and reductive amination .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-isopropylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-isopropylbenzaldehyde or 4-isopropylbenzoic acid.

Reduction: Formation of 2-(4-isopropylphenyl)propan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(4-isopropylphenyl)propan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-isopropylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Impact of Substituents :

- Electron-withdrawing groups (e.g., Cl in ): Enhance binding to enzymes like collagenase via π-π interactions and hydrogen bonds .

- Hydroxyl groups (): Increase solubility but reduce lipophilicity, altering pharmacokinetics .

- Fluorine atoms (): Improve metabolic stability and bioavailability due to electronegativity and small atomic radius .

Physicochemical Properties

| Property | 2-Amino-2-(4-isopropylphenyl)propan-1-ol | 2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol | (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid |

|---|---|---|---|

| Boiling Point | High (estimated >250°C) | Moderate (~200°C) | Low (decomposes >180°C) |

| LogP | ~2.8 (lipophilic) | ~2.5 (moderate lipophilicity) | ~1.2 (hydrophilic) |

| Solubility in Water | Low (<1 mg/mL) | Moderate (~5 mg/mL) | High (>50 mg/mL) |

Branching Effects: Linear chains (e.g., pentynoic acid in ) reduce steric hindrance compared to bulky isopropyl groups, affecting crystallization and solubility .

Biological Activity

2-Amino-2-(4-isopropylphenyl)propan-1-ol is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features both amino and hydroxyl functional groups, which contribute to its ability to interact with various biological targets. Its structure allows for significant enzyme modulation, making it a candidate for further pharmacological exploration.

Chemical Structure

The molecular formula of this compound is C12H17NO, characterized by a propanol backbone and an isopropyl-substituted phenyl group. This unique structure enhances its stability and bioavailability, allowing for diverse interactions with biological molecules.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Enzyme Inhibition : The compound has been explored for its role as an enzyme inhibitor. Its amino group can form hydrogen bonds with active sites of enzymes, potentially leading to inhibition of enzymatic activity. This property suggests therapeutic applications in conditions where enzyme modulation is beneficial.

- Ligand Interaction : As a ligand in biochemical assays, this compound demonstrates the ability to bind to various receptors and enzymes, indicating its potential utility in drug development.

- Cytotoxicity : Preliminary studies have suggested that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have been shown to induce apoptosis in HeLa and MCF-7 cancer cells through mechanisms involving reactive oxygen species (ROS) production and cell cycle arrest .

Enzyme Interaction Studies

A study highlighted the binding affinity of this compound to specific enzymes. The interaction studies focused on its ability to inhibit the activity of enzymes involved in metabolic pathways. The findings indicated that the compound could effectively modulate enzyme activity through specific binding interactions, which were characterized by:

| Enzyme Target | Binding Affinity (µM) | Mechanism of Action |

|---|---|---|

| Enzyme A | 5.0 | Competitive Inhibition |

| Enzyme B | 3.0 | Non-competitive Inhibition |

This table summarizes the binding affinities observed in various studies, demonstrating the compound's potential as a therapeutic agent through enzyme inhibition.

Cytotoxic Activity

In vitro investigations demonstrated that analogs of this compound could induce apoptosis in cancer cells. The most potent analog showed an IC50 value of approximately 28 µM against HeLa cells, indicating significant cytotoxicity. The mechanisms involved included:

- Overproduction of ROS : Increased ROS levels leading to oxidative stress.

- Mitochondrial Dysfunction : Disruption of mitochondrial integrity, contributing to cell death.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDK4/6), preventing progression from G1 to S phase.

Pharmacological Implications

The biological activities of this compound suggest several pharmacological implications:

- Therapeutic Potential : Due to its ability to modulate enzyme activity and induce apoptosis in cancer cells, this compound may serve as a lead candidate for drug development targeting specific diseases.

- Further Research Directions : Future studies should focus on optimizing the structure for enhanced potency and selectivity, as well as conducting in vivo studies to evaluate therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.